2-[2-(Trifluoromethoxy)phenyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-4-2-6-10(12)9-5-1-3-7-11(9)17/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVFXUXDUIPECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371042 | |
| Record name | 2-[2-(trifluoromethoxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175676-54-7 | |
| Record name | 2-[2-(trifluoromethoxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Transformative Reactions
Oxidative Transformations and Derivative Formation
The secondary amine functionality in 2-[2-(Trifluoromethoxy)phenyl]aniline is susceptible to oxidation. While harsh oxidation can lead to degradation, controlled conditions can yield specific derivatives. Unlike primary anilines which can be oxidized to nitroso or nitro compounds, diarylamines may undergo different pathways.
One significant transformation is oxidative coupling. Under the influence of certain catalysts, such as rhodium(III), C-H activation can occur at the ortho position of the aniline (B41778) ring, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, related N-nitrosoanilines undergo oxidative coupling with allyl alcohols to form ortho-alkylated products. nih.govfrontiersin.org While the direct oxidation of the amine bridge to form stable radicals is possible, subsequent coupling reactions are a more common synthetic application.
The trifluoromethoxy (-OCF3) group is known for its high stability and is generally resistant to attack by common oxidizing agents under standard conditions. beilstein-journals.org This allows for selective transformations to be carried out on other parts of the molecule without affecting the -OCF3 moiety.
Reductive Modifications of Functional Groups
The existing functional groups on this compound—the secondary amine and the trifluoromethoxy group—are largely in their reduced states. The -OCF3 group is exceptionally stable and does not undergo reduction. beilstein-journals.org However, the secondary amine can participate in reductive alkylation (also known as reductive amination), a powerful method for forming tertiary amines.
This reaction involves the condensation of the amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. niscpr.res.inorganic-chemistry.org This process allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. sci-hub.se
Table 1: Representative Reductive Alkylation Reactions of Anilines
| Amine Substrate | Carbonyl Compound | Reducing Agent | Product |
|---|---|---|---|
| Aniline | Acetone | H₂ / Copper Chromite | N-Isopropylaniline |
| Aniline | Benzaldehyde | H₂ / Raney Nickel | N-Benzylaniline |
| Primary/Secondary Amine | Various Aldehydes/Ketones | NaBH₄ in TFE | Corresponding Alkylated Amine |
Data sourced from references niscpr.res.inorganic-chemistry.orgsci-hub.se.
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Systems
The two aromatic rings in this compound exhibit drastically different reactivities toward substitution reactions due to their respective substituents.
Electrophilic Aromatic Substitution (SEAr): The aniline ring is highly activated towards electrophilic attack. The secondary amine bridge (-NH-) is a powerful electron-donating group through resonance (+R effect), directing incoming electrophiles to the ortho and para positions. wikipedia.org However, the bulky 2-(trifluoromethoxy)phenyl group provides significant steric hindrance at one of the ortho positions. Consequently, electrophilic substitution is expected to occur predominantly at the para-position of the aniline ring.
Conversely, the second phenyl ring is strongly deactivated by the trifluoromethoxy group, which exerts a powerful electron-withdrawing inductive effect (-I effect). beilstein-journals.org This deactivation makes electrophilic substitution on this ring highly unfavorable under standard conditions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Typical Reagents | Major Product | Rationale |
|---|---|---|---|
| Halogenation | Br₂ in AcOH | 4-Bromo-2-[2-(trifluoromethoxy)phenyl]aniline | -NH is a strong o,p-director; para-position is sterically favored. |
| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 4-Nitro-2-[2-(trifluoromethoxy)phenyl]aniline | -NH is a strong o,p-director; para-position is sterically favored. |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-[2-(trifluoromethoxy)phenyl]benzenesulfonic acid | -NH is a strong o,p-director; para-position is sterically favored. |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). While the trifluoromethoxy-substituted ring is electron-deficient, it lacks the necessary degree of activation (e.g., nitro groups positioned ortho or para to a leaving group) for SNAr to proceed under typical conditions. researchgate.net Therefore, the parent compound is generally unreactive toward nucleophiles in SNAr reactions.
Derivatization through Amidation and Other Functional Group Interconversions
The secondary amine is a key site for derivatization.
Amidation: The nucleophilic nitrogen readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding N-acyl derivative (an amide). This reaction is typically robust and high-yielding. Studies on various aniline derivatives show that both electron-donating and electron-withdrawing groups on the aniline ring are tolerated, although electron-withdrawing groups can decrease the reaction rate. researchgate.netnih.govescholarship.org
N-Nitrosation: Unlike primary aromatic amines which undergo diazotization to form diazonium salts, secondary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to yield N-nitrosoamines. acs.org This N-nitroso derivative is a stable compound that can be isolated and used as an intermediate in further transformations, such as C-H activation reactions. nih.govfrontiersin.org
Diazonium Salt Chemistry (Indirect): While the secondary amine cannot be directly converted to a diazonium salt, derivatives of the molecule could be. For example, if a nitro group were introduced onto the aniline ring via electrophilic substitution and then reduced to a primary amine, this new primary amine could undergo diazotization. researchgate.netbyjus.com The resulting diazonium salt is a highly versatile intermediate, enabling the introduction of a wide array of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions. researchgate.net
Mechanistic Investigations of Key Reaction Pathways
The reaction pathways of this compound are governed by established organic chemistry mechanisms.
The mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com First, the π-electron system of the activated aniline ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgresearchgate.net The positive charge in this intermediate is delocalized across the ring and, crucially, onto the nitrogen atom of the amine bridge, which provides significant stabilization. In the second, rapid step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product.
The significant stabilization provided by the nitrogen lone pair to the arenium ion intermediate is the reason for the high reactivity of the aniline ring and the strong ortho, para-directing effect.
The chemical behavior of the entire molecule is a direct consequence of the electronic effects exerted by its substituents.
The Secondary Amine Bridge (-NH-): This group acts as a powerful activating group on the aniline ring. It donates electron density via resonance (+R effect), which greatly outweighs its modest inductive electron withdrawal (-I effect). This donation increases the nucleophilicity of the ortho and para carbons, making them prime targets for electrophiles. wikipedia.org
The Trifluoromethoxy Group (-OCF3): This is a strongly deactivating group. Its effect is dominated by the intense inductive pull of the three fluorine atoms (-I effect), which withdraws electron density from the attached phenyl ring. ontosight.aimdpi.com While the oxygen atom can donate electron density via resonance (+R effect), this effect is significantly weaker than the inductive withdrawal. beilstein-journals.org The net result is a strong deactivation of the ring towards electrophilic attack. This group's electron-withdrawing nature also slightly reduces the basicity and nucleophilicity of the secondary amine compared to diphenylamine.
The combination of these effects results in a molecule with a highly polarized reactivity profile. The aniline ring is the exclusive site for electrophilic attack, while the trifluoromethoxy-substituted ring is essentially inert to these conditions. This predictable selectivity is a key feature for its use in targeted organic synthesis. nbinno.comnih.gov
Despite a comprehensive search for spectroscopic data pertaining to the chemical compound “this compound,” no specific experimental data for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, or FT-IR spectra could be located in the available resources.
The search yielded spectroscopic information for structurally related but distinct molecules, which cannot be used to accurately describe the spectral characteristics of the target compound as per the specific instructions of the request. Therefore, the requested article focusing solely on the comprehensive spectroscopic characterization and advanced structural elucidation of “this compound” cannot be generated at this time due to the absence of the necessary primary data.
Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation
Vibrational Spectroscopy
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. For 2-[2-(Trifluoromethoxy)phenyl]aniline, the FT-Raman spectrum would provide a detailed fingerprint, revealing characteristic vibrations of its functional groups. The trifluoromethoxy (-OCF₃) group is expected to produce strong, characteristic bands, particularly the symmetric and asymmetric C-F stretching modes. The aromatic rings will exhibit distinct C-H stretching, C=C stretching, and ring breathing modes. The amine (N-H) stretching and bending vibrations, as well as the C-N stretching mode, would also be identifiable. Analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a thorough assignment of the spectral bands to specific molecular motions, confirming the presence and connectivity of the key functional groups within the molecule.
Table 1: Predicted FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₂ | 3400-3500 |
| Aromatic C-H Stretch | Ar-H | 3000-3100 |
| C=C Stretch | Aromatic Rings | 1580-1620, 1450-1500 |
| N-H Bend | -NH₂ | 1550-1650 |
| C-F Asymmetric Stretch | -CF₃ | ~1280 |
| C-F Symmetric Stretch | -CF₃ | ~1150 |
| C-O-C Stretch | Ar-O-CF₃ | 1050-1100 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm). For this compound, with a molecular formula of C₁₃H₁₀F₃NO, HRMS would be used to verify this composition. The technique can distinguish the compound's exact mass from those of other molecules with the same nominal mass but different elemental formulas. This precise mass measurement provides definitive confirmation of the molecular formula.
Table 2: Calculated Exact Mass for this compound (C₁₃H₁₀F₃NO)
| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 12.000000 | 13 | 156.000000 |
| ¹H | 1.007825 | 10 | 10.078250 |
| ¹⁹F | 18.998403 | 3 | 56.995209 |
| ¹⁴N | 14.003074 | 1 | 14.003074 |
| ¹⁶O | 15.994915 | 1 | 15.994915 |
| Monoisotopic Mass | | | 253.071448 |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Metabolite Identification
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For the protonated molecule [C₁₃H₁₀F₃NO+H]⁺ (m/z 254.0792), MS/MS analysis would reveal characteristic fragmentation pathways that help to piece together the molecular structure.
Plausible fragmentation patterns would include:
Loss of the trifluoromethoxy group: Cleavage could result in the loss of a ·CF₃ radical followed by CO, or the loss of a neutral CF₃OH molecule in rearranged structures.
Cleavage of the biphenyl (B1667301) linkage: The bond connecting the two phenyl rings is a likely point of fragmentation, leading to ions corresponding to the individual substituted aniline (B41778) and trifluoromethoxybenzene moieties.
Loss of ammonia (B1221849): Fragmentation involving the aniline portion could lead to the neutral loss of NH₃.
This fragmentation data is crucial for confirming the identity of the compound in complex mixtures and for identifying metabolites, where biotransformations would alter the mass and fragmentation pattern of the parent drug.
Table 3: Plausible Fragment Ions in MS/MS of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |
|---|---|---|---|
| 254.0792 | [C₁₂H₁₀NO]⁺ | ·CF₃ | 184.0762 |
| 254.0792 | [C₇H₆F₃O]⁺ | C₆H₅N | 163.0371 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its two aromatic rings. The aniline and trifluoromethoxy groups act as chromophores and auxochromes, influencing the wavelength of maximum absorption (λmax). The conjugation between the two phenyl rings, although likely sterically hindered, would lead to a red shift (a shift to longer wavelengths) compared to simple benzene derivatives. The precise λmax is sensitive to solvent polarity; polar solvents can stabilize the ground and/or excited states, causing shifts in the absorption bands.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) |
|---|---|---|
| π→π* | Phenyl Rings | 230-280 |
X-ray Crystallography for Precise Solid-State Structural Determination
Table 5: Expected Structural Parameters from X-ray Crystallography
| Parameter | Description | Expected Value |
|---|---|---|
| C-N Bond Length | Aniline C-N bond | ~1.40 Å |
| C-O Bond Length | Phenyl-O bond | ~1.37 Å |
| O-C(F₃) Bond Length | O-CF₃ bond | ~1.35 Å |
| C-F Bond Length | In -CF₃ group | ~1.33 Å |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. For this compound (C₁₃H₁₀F₃NO), a close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.
Table 6: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 61.66 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.98 |
| Fluorine | F | 18.998 | 3 | 56.994 | 22.52 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.53 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.32 |
| Total | | | | 253.223 | 100.00 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. thaiscience.info DFT has proven to be a reliable approach for investigating the electronic structure of many-particle systems, offering a balance between computational cost and accuracy for predicting molecular structures, reaction mechanisms, and spectroscopic properties. asianpubs.orgresearchgate.net Methods like the B3LYP hybrid functional, combined with various basis sets such as 6-311G(d,p) or 6-311++G(d,p), are frequently employed to model the geometric, vibrational, and electronic characteristics of aniline (B41778) derivatives with high precision. asianpubs.orgresearchgate.netscispace.com
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 2-[2-(Trifluoromethoxy)phenyl]aniline, conformational analysis is crucial to identify the most stable conformers, which are different spatial arrangements arising from rotation around single bonds. gelisim.edu.tr The key rotational degrees of freedom in this molecule are the dihedral angles defined by the C-C bond linking the two phenyl rings and the C-N bond connecting the aniline ring to the amino group.
Theoretical calculations, typically performed using DFT at a level like B3LYP/6-31G**, are used to perform potential energy surface scans. scispace.com This process helps identify all possible low-energy conformations, which are then fully optimized to find the local and global energy minima. scispace.comnih.gov For aniline itself, the amino group is known to have a pyramidal structure with a relatively low barrier to inversion. umanitoba.ca The presence of bulky substituents, such as the 2-(trifluoromethoxy)phenyl group, can significantly influence the rotational barrier and the preferred orientation of the amino group and the phenyl rings. The optimized geometric parameters, including bond lengths and angles, provide a precise description of the molecular architecture.
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The values below are representative examples based on DFT calculations of structurally similar aniline and aromatic compounds and may vary depending on the specific computational method and basis set used.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (Aniline) | ~1.40 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | C-C (inter-ring) | ~1.49 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Length | O-CF3 | ~1.42 Å |
| Bond Length | C-F | ~1.34 Å |
| Bond Angle | C-N-H | ~112° |
| Bond Angle | H-N-H | ~110° |
| Bond Angle | C-O-C (methoxy) | ~118° |
| Dihedral Angle | C-C-C-C (inter-ring torsion) | Variable (defines conformation) |
Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. scispace.com These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a detailed assignment of vibrational modes. scispace.comumanitoba.ca
The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations on aniline derivatives. asianpubs.org It is standard practice to scale the calculated harmonic frequencies by a specific factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method, thereby improving the agreement with experimental data. asianpubs.org The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netscispace.com For this compound, key vibrational modes would include the N-H symmetric and antisymmetric stretches, C-N stretching, C-O-C stretching of the trifluoromethoxy group, and the characteristic vibrations of the CF3 group and the phenyl rings.
Table 2: Predicted Fundamental Vibrational Frequencies and Assignments Note: Frequencies are representative and based on studies of similar functional groups. Experimental values can vary based on the physical state (solid, liquid, gas) and solvent.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H antisymmetric stretch | ~3500 | Medium |
| N-H symmetric stretch | ~3410 | Medium |
| C-H stretch (aromatic) | 3050 - 3100 | Medium-Weak |
| C=C stretch (aromatic) | 1500 - 1610 | Strong |
| N-H bend (scissoring) | ~1620 | Strong |
| C-N stretch | ~1280 | Strong |
| C-F stretch (CF3) | 1100 - 1250 | Very Strong |
| C-O stretch (Ar-O) | ~1240 | Strong |
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.infoyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netdergipark.org.tr A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. thaiscience.infoajchem-a.com
For this compound, the aniline moiety acts as an electron-donating group, while the trifluoromethoxy group is strongly electron-withdrawing. nih.gov Consequently, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom. The LUMO is likely to be distributed over the electron-deficient phenyl ring bearing the trifluoromethoxy substituent. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation, a property that is significant for applications in nonlinear optics and materials science. researchgate.net
Table 3: Predicted Electronic Properties Note: Energy values are illustrative and depend on the level of theory and basis set used in the calculation.
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -5.5 | Electron-donating ability (Ionization Potential) |
| ELUMO | ~ -0.8 | Electron-accepting ability (Electron Affinity) |
| Energy Gap (ΔE) | ~ 4.7 | Chemical reactivity and kinetic stability |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this compound, such regions are expected around the nitrogen atom of the amino group and the oxygen and fluorine atoms of the trifluoromethoxy group. thaiscience.infodergipark.org.tr
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive regions in the molecule. dergipark.org.tr
The MEP map provides a clear, qualitative picture of the molecule's reactive sites and is widely used to understand hydrogen bonding and other non-covalent interactions. thaiscience.infoajchem-a.com
Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure, stability, and function of molecules. nih.gov The NCI index is a computational tool used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. umanitoba.canih.gov
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. nih.gov
For this compound, MD simulations would be employed to:
Explore the Conformational Landscape: By simulating the molecule's movement over microseconds, MD can reveal the different accessible conformations and the transitions between them, providing a more complete picture than static geometry optimization alone. nih.govnih.gov
Analyze Intermolecular Interactions: Placing the molecule in a simulation box with solvent molecules (e.g., water) allows for the study of solute-solvent interactions, such as hydrogen bonding. This is critical for understanding its solubility and behavior in solution.
Study Aggregation and Binding: MD simulations can model how multiple molecules of this compound interact with each other or with a biological target, like a protein active site. researchgate.nettandfonline.com
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.gov These simulations provide a bridge between the static, high-accuracy picture from quantum mechanics and the dynamic behavior of molecules in realistic chemical and biological environments.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a compound with its biological activity. For this compound, a QSAR study would aim to build a mathematical model to predict its activity for a specific biological target.
The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecule. For this compound, key descriptors would include:
Electronic Descriptors: The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This significantly influences the electron distribution across the phenyl rings and the aniline nitrogen. Descriptors such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial.
Steric Descriptors: The size and shape of the molecule, influenced by the trifluoromethoxy group and the dihedral angle between the two phenyl rings, are important for its interaction with a biological target. Steric parameters like molecular volume, surface area, and specific conformational descriptors would be calculated.
Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a critical factor in a compound's pharmacokinetic profile. The trifluoromethoxy group is known to significantly increase lipophilicity compared to a methoxy group. nih.govresearchgate.net
Once a set of descriptors is calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build the QSAR model. nih.govpensoft.net The predictive power of the model would then be validated using internal and external validation techniques. Such a model could guide the design of new derivatives of this compound with potentially enhanced biological activity.
| Topological | Wiener Index | Reflects molecular branching and compactness. |
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. researchgate.net Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses. In this compound, the aniline moiety can act as an electron donor, while the trifluoromethoxy-substituted phenyl ring can function as an electron-accepting group. The π-conjugation between the two aromatic rings facilitates intramolecular charge transfer (ICT), which is a key factor for NLO activity. researchgate.net
Computational quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting NLO properties. nih.gov For this compound, these calculations would focus on:
Polarizability (α) and Hyperpolarizability (β, γ): These parameters quantify the linear and nonlinear response of the molecule to an external electric field. A high first hyperpolarizability (β) is indicative of a strong second-order NLO response. frontiersin.orgnih.gov The electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the molecular hyperpolarizability.
Frontier Molecular Orbitals (FMOs): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's excitability and can influence its NLO properties. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.
Intramolecular Charge Transfer (ICT): Analysis of the electron density distribution in the ground and excited states can reveal the extent of charge transfer from the aniline donor to the trifluoromethoxy-phenyl acceptor upon excitation.
While no specific data exists for this compound, studies on similar fluorinated aniline derivatives suggest that the introduction of fluorine-containing groups can significantly enhance NLO properties. researchgate.net
Table 2: Predicted Nonlinear Optical (NLO) Properties of this compound
| NLO Property | Predicted Value/Trend | Rationale |
|---|---|---|
| First Hyperpolarizability (β) | Significantly non-zero | Donor-acceptor structure with the aniline and trifluoromethoxy-phenyl groups. |
| HOMO-LUMO Gap | Relatively small | Enhanced intramolecular charge transfer. |
| Maximum Absorption Wavelength (λmax) | Shifted compared to aniline | Influence of the trifluoromethoxy substituent on the electronic structure. |
Pharmacophore Modeling and Molecular Docking Studies for Target Identification
Pharmacophore modeling and molecular docking are computational techniques used in drug discovery to identify potential biological targets and understand ligand-receptor interactions. nih.govnih.gov
A hypothetical pharmacophore model for this compound can be constructed based on its structural features:
Hydrogen Bond Donor: The N-H group of the aniline moiety.
Hydrogen Bond Acceptor: The oxygen and fluorine atoms of the trifluoromethoxy group.
Aromatic Rings: The two phenyl rings can engage in π-π stacking or hydrophobic interactions.
Hydrophobic Feature: The trifluoromethoxy group contributes a significant hydrophobic character. nih.gov
This pharmacophore model could be used to screen databases of known protein structures to identify potential binding partners. biointerfaceresearch.com
Following the identification of a potential target, molecular docking simulations would be performed to predict the binding mode and affinity of this compound within the active site of the receptor. researchgate.netresearchgate.net The docking results would provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These studies are crucial for understanding the molecule's potential mechanism of action and for guiding the design of more potent analogs.
Table 3: Hypothetical Pharmacophore Features of this compound
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Donor | Aniline N-H | Hydrogen Bonding |
| Hydrogen Bond Acceptor | Trifluoromethoxy Oxygen/Fluorine | Hydrogen Bonding |
| Aromatic Ring (2) | Phenyl Rings | π-π Stacking, Hydrophobic |
| Hydrophobic Center | Trifluoromethoxy Group | Hydrophobic Interaction |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. researchgate.netmdpi.com
The metabolic stability of a drug candidate is a key determinant of its in vivo efficacy. The trifluoromethoxy group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Compared to a methoxy group, the OCF3 group is more resistant to O-dealkylation. nih.gov
Potential biotransformation pathways for this compound could include:
Hydroxylation: Aromatic hydroxylation on either of the phenyl rings.
N-Acetylation: Acetylation of the aniline nitrogen.
Glucuronidation or Sulfation: Conjugation reactions at the aniline nitrogen or a hydroxylated metabolite.
Computational tools can predict the most likely sites of metabolism and the potential metabolites formed. nih.gov
The predicted high lipophilicity of this compound suggests it would likely have good membrane permeability and absorption. However, very high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic clearance, which could negatively impact bioavailability. Computational models can provide an estimated logP value to help balance these properties in drug design. nih.govarxiv.org
Table 4: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Outcome | Rationale |
|---|---|---|
| Metabolic Stability | High | Resistance of the -OCF3 group to metabolism. nih.govresearchgate.net |
| Major Biotransformation | Aromatic Hydroxylation, N-Acetylation | Common metabolic pathways for anilines. |
| Lipophilicity (logP) | High | Contribution of the trifluoromethoxy group. researchgate.net |
| Oral Bioavailability | Potentially Good | Balance between high lipophilicity for absorption and potential for high clearance. |
Based on the available research, a detailed article focusing solely on the specified applications of the chemical compound “this compound” cannot be generated.
The search for scientific literature did not yield specific studies investigating the antimicrobial, antifungal, antibiofilm, or anticancer properties of this particular compound. The existing research focuses on derivatives or analogues that incorporate the trifluoromethoxy or phenylaniline moiety into larger, more complex molecular structures.
Therefore, to adhere to the strict requirement of focusing solely on "this compound" and not introducing information from other related but distinct compounds, it is not possible to provide the requested content for the following sections:
Applications in Medicinal Chemistry and Pharmaceutical Research6.1. Antimicrobial Activities6.1.1. Efficacy Against Specific Bacterial Strains E.g., Gram Positive Bacteria, Staphylococcus Aureus, Enterococcus Faecalis, Mrsa 6.1.2. Antifungal Properties6.1.3. Inhibition of Biofilm Formation6.1.4. Structure Activity Relationship Sar for Antimicrobial Efficacy6.2. Anticancer Potential and Antitumor Activities6.2.1. Inhibition of Cancer Cell Line Proliferation E.g., Mcf 7, A549, Thp 1
Modulation of Specific Biological Targets (e.g., Enzymes, Receptors)
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of building blocks for DNA and RNA. nih.gov Malignant cells, with their high proliferation rates, are often highly dependent on this pathway, making DHODH an attractive target for cancer therapy. nih.gov Inhibition of DHODH leads to the depletion of pyrimidines, which can induce cell cycle arrest and apoptosis in cancer cells. nih.gov
While direct studies specifically evaluating this compound as a DHODH inhibitor are not extensively documented in the reviewed literature, the structural motifs present in this compound are relevant to the design of DHODH inhibitors. Research has shown that hydrophobic groups, such as trifluoromethyl (-CF3) and pentafluorosulfanyl (-SF5), at the para position of an aniline (B41778) ring can form strong interactions within the hydrophobic site of the inhibitor binding pocket, contributing to high potency and metabolic stability. researchgate.net Well-known DHODH inhibitors include Brequinar and Leflunomide, the latter of which contains a trifluoromethylphenyl moiety. google.com The trifluoromethoxy group of this compound could similarly occupy hydrophobic pockets in the enzyme's active site, suggesting its potential as a scaffold for designing novel DHODH inhibitors.
Development as Potential Drug Candidates and Lead Compounds
The development of lead compounds is a crucial stage in drug discovery, involving the optimization of a molecule's potency, selectivity, and pharmacokinetic properties. mdpi.com Aniline derivatives are frequently used as starting points for the development of new therapeutic agents. For instance, various 2-substituted aniline pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in many tumors. mdpi.comnih.gov In one study, a lead compound from this class demonstrated robust inhibitory activity against these kinases, good antiproliferative activity against several cancer cell lines, and exceptional stability in human liver microsomes. nih.gov
Similarly, 2,4-dianilinopyrimidine derivatives have been developed as inhibitors of Focal Adhesion Kinase (FAK), another target in cancer therapy. mdpi.com These examples underscore the utility of the aniline scaffold in generating lead compounds. The specific structure of this compound, featuring a trifluoromethoxylated phenyl ring, provides a unique starting point for chemical modification to develop novel drug candidates targeting a range of diseases.
Applications in Materials Science and Advanced Materials Development
Development of Fluorinated Materials with Tailored Optical or Electrical Properties
The incorporation of fluorine-containing moieties like the trifluoromethoxy group into organic molecules is a well-established strategy for fine-tuning the optical and electrical properties of materials. ontosight.aicore.ac.uk The trifluoromethoxy group is strongly electron-withdrawing, which can significantly alter the electron density distribution within a molecule and, consequently, within a polymer derived from it. ontosight.ai This electronic modification can influence the material's band gap, conductivity, and light-emitting characteristics. mdpi.com
Research into fluorinated polyanilines, synthesized from monomers like 2-fluoroaniline (B146934) and 3-fluoroaniline, demonstrates that fluorine substitution directly impacts the resulting polymer's properties. colab.wsresearchgate.net While direct studies on polymers from 2-[2-(Trifluoromethoxy)phenyl]aniline are not extensively detailed, the principles from related fluorinated polymers suggest its potential. For instance, fluorination can lead to a blue shift in the optical absorption and emission spectra of conjugated polymers. mdpi.com Furthermore, the introduction of fluorine atoms can result in materials with lower dielectric constants and reduced water absorption, which are advantageous for electronic applications. researchgate.netfibertech.or.jp The use of 2-(trifluoromethoxy)aniline (B52511) and its derivatives is of interest for creating fluorinated materials with these specific, enhanced characteristics. chemimpex.comontosight.ai
Table 1: Influence of Fluorine Substitution on Polymer Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Optical Properties | Blue shift in absorption/emission spectra | Alteration of electronic structure and effective conjugation length. mdpi.com |
| Electrical Properties | Can modify conductivity and band gap | Strong electron-withdrawing nature of fluorine atoms. ontosight.ai |
| Dielectric Constant | Generally lowered | Low polarizability of the C-F bond. core.ac.ukfibertech.or.jp |
| Thermal Stability | Often increased | High strength of the C-F bond. |
| Solubility | Can be enhanced in organic solvents | Disruption of intermolecular packing and altered polarity. researchgate.net |
| Water Resistance | Increased (lower moisture absorption) | Hydrophobic nature of fluorinated groups. core.ac.ukresearchgate.net |
Exploration in Organic Semiconductors
Aniline-based polymers, such as polyaniline (PANI), are renowned for their semiconducting properties and have been extensively studied for applications in electronics. researchgate.netiaamonline.org The electrical conductivity of these materials can be tuned by chemical modification of the aniline (B41778) monomer. Introducing substituents onto the phenyl ring alters the electronic nature and steric hindrance, thereby affecting the polymerization process and the final properties of the polymer. rsc.org
Derivatives of this compound are explored as building blocks for novel organic semiconductors. The electron-withdrawing trifluoromethoxy group is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modification is a key strategy in designing materials for organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), as it allows for better energy-level alignment with other materials in the device stack. While specific conductivity data for polymers of this compound are scarce, studies on copolymers of other substituted anilines show that conductivity is highly dependent on the nature and concentration of the substituent. researchgate.netresearchgate.net
Integration into Specialty Coatings and High-Performance Polymeric Materials
The compound 2-(trifluoromethoxy)aniline is utilized in the formulation of advanced polymers and coatings that require enhanced thermal and chemical resistance. chemimpex.com High-performance polymers, such as polyimides, benefit significantly from the incorporation of fluorine. Fluorinated polyimides are known for their excellent thermal stability, high optical transparency, low dielectric constants, and reduced moisture absorption. researchgate.netfibertech.or.jp
The synthesis of novel polyimides from fluorinated diamines is an active area of research. researchgate.net The bulky trifluoromethyl groups can enhance the solubility of these otherwise intractable polymers, making them more processable for applications in microelectronics and aerospace as thin films and coatings. researchgate.net Given these established benefits, this compound represents a potential monomer for creating specialty polymeric materials where a combination of thermal resilience, chemical inertness, and specific dielectric properties is required.
Table 2: Properties of Fluorinated High-Performance Polymers (e.g., Polyimides)
| Feature | Advantage Conferred by Fluorination | Application Area |
|---|---|---|
| High Thermal Stability | Withstands high-temperature processing and operation. fibertech.or.jp | Microelectronics, Aerospace |
| Enhanced Solubility | Allows for solution-based processing (e.g., spin coating). researchgate.net | Thin Films, Coatings |
| Low Dielectric Constant | Reduces signal delay and cross-talk in integrated circuits. fibertech.or.jp | Interlayer Dielectrics |
| Low Moisture Absorption | Maintains stable electrical properties in humid environments. researchgate.net | Electronic Packaging |
| High Optical Transparency | Low signal loss in optical communication applications. fibertech.or.jp | Optical Waveguides |
Incorporation into Supramolecular Structures and Assemblies
Supramolecular chemistry involves the spontaneous association of molecules into ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov Amino acids and their derivatives, particularly those containing aromatic rings like phenylalanine, are well-known building blocks for self-assembling into complex nanostructures like fibrils and sheets. nih.govmdpi.comrsc.org
The structure of this compound, containing two phenyl rings and an amine group, provides the necessary components for participating in such self-assembly processes. The aromatic rings can engage in π-π stacking, while the N-H group of the aniline moiety can act as a hydrogen bond donor. The self-assembly of aniline oligomers into various morphologies has been documented. researchgate.net The trifluoromethoxy group would play a crucial role in modulating these interactions, influencing the packing geometry and stability of the resulting supramolecular architectures due to steric and electronic effects. While direct studies of self-assembly using this specific molecule are not widely reported, research on related fluorinated phenylalanine derivatives shows that the position of fluorine atoms can significantly alter the resulting supramolecular structures. researchgate.net
Applications in Agrochemical Research and Development
Herbicidal Applications
There is no available research data on the herbicidal applications of 2-[2-(Trifluoromethoxy)phenyl]aniline.
Fungicidal Activities
There is no available research data on the fungicidal activities of this compound.
Insecticidal Properties
There is no available research data on the insecticidal properties of this compound.
Environmental Fate and Toxicological Research Perspectives
In Vitro and In Vivo Metabolism Studies
The metabolism of fluorinated anilines is influenced by the nature and position of the fluorine-containing substituent and the aniline (B41778) moiety. While specific studies on 2-[2-(Trifluoromethoxy)phenyl]aniline are limited, research on analogous compounds provides insight into its likely metabolic pathways.
Metabolic Stability of the Trifluoromethoxy Group : Studies on compounds like 4-trifluoromethoxyaniline indicate that the trifluoromethoxy group is generally stable and resistant to metabolic degradation. nih.gov Research on the metabolism of 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) showed no evidence of O-detrifluoromethylation, suggesting the -OCF3 group remains intact during biotransformation. nih.govfrontiersin.org
Aniline Moiety Metabolism : The aniline portion of the molecule is expected to undergo common biotransformation reactions. In vivo and in vitro studies on 2-fluoroaniline (B146934) in rats identified several key metabolic pathways, including para-hydroxylation of the aromatic ring, N-acetylation, and subsequent conjugation via sulphation and glucuronidation. nih.govnih.gov For 4-trifluoromethoxyaniline, the major urinary metabolites in rats were found to be sulphated, ring-hydroxylated products. nih.gov
Based on these findings, the metabolism of this compound in research models would likely involve hydroxylation on one or both of the phenyl rings, followed by Phase II conjugation with sulfate (B86663) or glucuronic acid. N-acetylation is also a probable pathway. The trifluoromethoxy group itself is expected to exhibit significant metabolic stability.
Biodegradation and Environmental Persistence of Fluorinated Anilines
The environmental fate of fluorinated aromatic compounds is largely dictated by the robust nature of the carbon-fluorine (C-F) bond.
Influence of Fluorine Substitution : Research on the aerobic degradation of fluoroanilines has shown that the rate of biodegradation tends to decrease as the degree of fluorine substitution increases. nih.gov This suggests that the presence of the trifluoromethoxy group, with its three C-F bonds, would contribute to the recalcitrance of the molecule. While some bacterial strains, such as Labrys portucalensis, have demonstrated the ability to degrade monofluorinated anilines, halosubstituted anilines are generally more resistant to microbial attack than non-halogenated aniline. ucp.ptucp.pt
Persistence of Fluorinated Groups : The trifluoromethoxy group is a type of per- and polyfluoroalkyl substance (PFAS) moiety. These substances are often referred to as "forever chemicals" due to their extreme resistance to environmental and metabolic degradation. rsc.orgbund.net The strength of the C-F bond makes these compounds highly persistent in the environment. bund.netnih.gov While microbial pathways may exist for attacking the non-fluorinated portions of such molecules, the fluorinated residue is likely to persist. mdpi.com
Therefore, this compound is anticipated to be a persistent organic pollutant. The aniline and phenyl rings may be susceptible to slow biodegradation, but the trifluoromethoxy group is expected to ensure the long-term environmental presence of fluorinated transformation products.
Toxicological Profiles of Related Metabolites and Analogues
The toxicological profile of this compound can be inferred from data on structurally similar compounds, including isomers and other substituted anilines.
Studies on various trifluoromethoxy- and trifluoromethyl-anilines have identified several potential target organs and toxic effects in research models.
Irritation : Many aniline derivatives are known to be irritants. 2-(Trifluoromethyl)aniline and 3-(Trifluoromethoxy)aniline are reported to cause skin, eye, and respiratory irritation. nih.govnih.gov
Systemic Toxicity : The primary target organs for systemic toxicity can vary with the specific isomer. For 4-(Trifluoromethoxy)aniline, repeated exposure may cause damage to the lungs. fishersci.com Generally, arylamines as a class are known to be toxic to the blood cell-forming system and can induce methemoglobinemia, a condition that impairs oxygen transport in the blood. scbt.com
The following table summarizes observed target organ effects for several related aniline compounds.
| Compound | Observed Target Organ/System Effects in Research Models | Reference |
|---|---|---|
| 4-(Trifluoromethoxy)aniline | Lungs (with repeated exposure) | fishersci.com |
| 3-(Trifluoromethoxy)aniline | Skin, Eyes, Respiratory Tract (Irritation) | nih.gov |
| 2-(Trifluoromethyl)aniline | Skin, Eyes, Mucous Membranes (Irritation) | nih.gov |
| General Arylamines | Blood Cell-Forming System (Methemoglobinemia) | scbt.com |
The genotoxic potential of aniline derivatives is a significant area of toxicological research.
Ames Test : A key structural analogue, 4-(Trifluoromethoxy)aniline, was reported as not mutagenic in the Ames test. fishersci.com
General Genotoxicity of Anilines : Despite some negative results in specific assays, genotoxicity is considered a general property of the aniline derivative class. d-nb.infonih.gov Aniline itself has shown evidence of clastogenic activity (the ability to induce chromosomal damage) in vivo at high, hematotoxic dose levels. nih.gov Mechanistic studies suggest that aniline and its metabolites may form DNA adducts and generate reactive oxygen species, which can lead to genetic damage. industrialchemicals.gov.au The substitution pattern on the aniline ring can influence the degree of genotoxicity, but it does not necessarily eliminate it. d-nb.infonih.gov
These findings suggest that while some in vitro tests for specific isomers may be negative, a broader potential for genotoxicity, particularly clastogenicity at high doses, cannot be ruled out for compounds in this class.
Specific data on the developmental and reproductive toxicology (DART) of trifluoromethoxy-substituted anilines is scarce. However, research on related fluorinated compounds provides some perspective.
Developmental and reproductive toxicity refers to adverse effects on sexual function and fertility in adults, as well as adverse effects on the development of the offspring. chemsafetypro.comsafecosmetics.org Research in this area often involves multi-generational studies in animal models to assess a wide range of endpoints from conception to adulthood. iitri.org
Immunotoxicity : Per- and polyfluorinated compounds (PFCs) as a class have been associated with immunotoxic effects. nih.gov Studies in experimental animals have linked PFC exposure to decreased spleen and thymus weights, reduced specific antibody production, and altered cytokine profiles. nih.gov Exposure to complex mixtures containing various PFAS, such as aqueous film-forming foams (AFFF), has been shown to suppress antigen-specific antibody production in mice. nih.gov Furthermore, fluoride (B91410) itself has been shown to induce immunotoxicity in animal models. researchgate.net The presence of the trifluoromethoxy group places this compound within this broader class of immunomodulatory compounds.
Neurotoxicity : The aniline moiety is associated with potential neurotoxic effects. Aniline exposure can lead to symptoms such as dizziness, disorientation, tremors, and convulsions. industrialchemicals.gov.au More directly, a poisoning incident involving 5-amino-2-(trifluoromethyl)pyridine, a structurally related aromatic amine, resulted in toxic encephalopathy. nih.gov These findings indicate a potential for aniline derivatives, including fluorinated analogues, to exert neurotoxic effects, particularly at high exposure levels.
Research on Safety Handling and Waste Management Protocols
The safe handling and appropriate disposal of chemical compounds are critical aspects of laboratory and industrial practices. For "this compound," specific research into its safety handling and waste management protocols is informed by data from structurally similar compounds and general principles of chemical safety.
Safety Handling:
Research into the safe handling of aniline compounds emphasizes a multi-faceted approach to minimize exposure. This includes the use of engineering controls, personal protective equipment (PPE), and specific handling procedures.
Engineering Controls: To minimize inhalation exposure, handling of "this compound" should be conducted in a well-ventilated area, preferably within a chemical fume hood. fishersci.comfishersci.com Eyewash stations and safety showers must be readily accessible in any area where the compound is handled. fishersci.comenamine.netwpmucdn.com
Personal Protective Equipment (PPE): A comprehensive PPE regimen is essential. This includes:
Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact. enamine.nettcichemicals.com
Skin Protection: Chemical-resistant gloves are required. It is crucial to inspect gloves for any damage before use and to employ proper glove removal techniques to avoid skin contact. enamine.net Protective clothing, such as a lab coat, and in some situations, protective boots, should be worn. enamine.nettcichemicals.com
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation is experienced, a government-approved respirator should be used. enamine.netfishersci.com
Handling Procedures: General safe handling practices include avoiding contact with skin and eyes and preventing the inhalation of dust, fumes, or vapors. enamine.netsynquestlabs.com It is also important to prevent ingestion by not eating, drinking, or smoking in areas where the chemical is used. fishersci.com Hands should be thoroughly washed after handling the compound. enamine.nettcichemicals.com
Spill Management:
In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination and minimize exposure.
Small Spills: For minor spills, the material can be absorbed with an inert dry material. wsu.edu The absorbed material should then be collected using spark-proof tools and placed in a suitable, closed container for disposal. chemicalbook.comcuny.edu The spill area should be ventilated and washed after the material has been collected. enamine.net
Large Spills: For significant spills, the area should be evacuated immediately. wsu.edu All sources of ignition must be removed. fishersci.comchemicalbook.com Efforts should be made to prevent the chemical from entering drains or surface water. enamine.netwpmucdn.com
Waste Management:
The disposal of "this compound" and its contaminated materials must be conducted in accordance with local, regional, and national regulations.
Disposal of Chemical Waste: The compound should be disposed of through a licensed chemical destruction facility. chemicalbook.com Methods such as controlled incineration with flue gas scrubbing may be appropriate. chemicalbook.com It is imperative not to discharge the chemical into sewer systems or contaminate water, food, or animal feed. chemicalbook.com
Disposal of Contaminated Packaging: Containers that have held the compound should be triple-rinsed or its equivalent. chemicalbook.com The rinsed containers can then be offered for recycling or reconditioning. chemicalbook.com Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or by controlled incineration. chemicalbook.com
Below is a summary of recommended safety protocols.
| Protocol Category | Specific Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably a chemical fume hood. fishersci.comfishersci.com |
| Ensure easy access to eyewash stations and safety showers. fishersci.comenamine.netwpmucdn.com | |
| Personal Protective Equipment | Wear chemical safety goggles or a face shield. enamine.nettcichemicals.com |
| Use chemical-resistant gloves and protective clothing. enamine.net | |
| Use a government-approved respirator if ventilation is inadequate. enamine.netfishersci.com | |
| Handling Procedures | Avoid contact with skin, eyes, and clothing. enamine.netsynquestlabs.com |
| Do not eat, drink, or smoke in the work area. fishersci.com | |
| Wash hands thoroughly after handling. enamine.nettcichemicals.com | |
| Spill Cleanup | Absorb small spills with inert material and place in a closed container for disposal. wsu.edu |
| For large spills, evacuate the area and remove ignition sources. fishersci.comwsu.educhemicalbook.com | |
| Waste Disposal | Dispose of through a licensed chemical destruction plant. chemicalbook.com |
| Do not discharge into sewers or waterways. enamine.netchemicalbook.com | |
| Triple-rinse contaminated packaging before recycling or disposal. chemicalbook.com |
Emerging Research Areas and Future Directions
Exploration of Novel and Greener Synthetic Pathways
The synthesis of complex organic molecules like 2-[2-(Trifluoromethoxy)phenyl]aniline is traditionally reliant on multi-step processes that can be resource-intensive and generate significant waste. Modern chemistry, however, is increasingly focused on the development of greener and more efficient synthetic routes.
One promising avenue is the adoption of chemoenzymatic synthesis . This approach utilizes enzymes to catalyze specific reactions, often with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups. For instance, nitroreductase enzymes are being explored for the reduction of nitroaromatic compounds to anilines. researchgate.net This biocatalytic method could be adapted for the synthesis of aniline (B41778) precursors, offering a more sustainable alternative to traditional metal-catalyzed hydrogenations. researchgate.netmdpi.com Another enzymatic strategy involves the use of oxidoreductases for the synthesis of polyaniline films, a process that could potentially be adapted for the creation of aniline derivatives. nih.gov
Continuous flow chemistry represents another significant advance in greener synthesis. By conducting reactions in microreactors, it is possible to achieve better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. nih.govnih.govresearchgate.net This technology is particularly well-suited for the synthesis of fluorinated aromatic compounds, offering a safer and more efficient way to handle potentially hazardous reagents. researchgate.nethilarispublisher.com The development of a continuous flow process for the synthesis of this compound could significantly improve its production efficiency and environmental footprint. nih.govmdpi.com
Furthermore, novel methods for the introduction of the trifluoromethoxy group are being actively researched. Traditional methods often require harsh conditions and toxic reagents. nih.gov More recent developments include a two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration, providing a more user-friendly route to ortho-trifluoromethoxylated aniline derivatives. wikipedia.orgresearchgate.netresearchgate.net
| Approach | Key Features | Potential Advantages for Synthesizing this compound |
|---|---|---|
| Traditional Synthesis | Multi-step batch processes, often using harsh reagents and high temperatures. | Established and well-understood reaction mechanisms. |
| Chemoenzymatic Synthesis | Use of enzymes as catalysts, mild reaction conditions. researchgate.netmdpi.com | High selectivity, reduced waste, and use of renewable catalysts. nih.gov |
| Continuous Flow Chemistry | Reactions in microreactors, precise control over parameters. nih.govnih.govresearchgate.net | Improved safety, higher yields, and easier scalability. researchgate.nethilarispublisher.comnih.govmdpi.com |
| Novel Trifluoromethoxylation | Milder reagents and conditions for introducing the OCF3 group. nih.govwikipedia.orgresearchgate.netresearchgate.net | Greater functional group tolerance and improved safety profile. |
Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity
The core structure of this compound serves as a versatile scaffold for the design and synthesis of advanced derivatives with tailored biological activities. The trifluoromethoxy group is of particular importance in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective derivatives. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its effects. For example, in the development of aniline pyrimidine (B1678525) derivatives as dual Mer/c-Met kinase inhibitors, specific substitutions on the aniline ring were found to be critical for inhibitory activity. researchgate.netnih.gov Similarly, studies on aniline derivatives for heart failure have shown that small structural changes can lead to significant differences in biological activity. openaccessjournals.comnih.gov
The biphenylamine core of this compound also offers numerous possibilities for modification. The introduction of various functional groups on either of the phenyl rings can modulate the electronic properties, conformation, and steric bulk of the molecule, all of which can influence its interaction with biological targets. For instance, the introduction of fluoro substituents at specific positions on the benzyl (B1604629) ring of certain bioactive compounds has been shown to be crucial for inhibiting transcriptional activity.
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Substitution on the Aniline Ring | To modulate electronic properties and steric interactions with the target. researchgate.netnih.gov | Enhanced binding affinity and selectivity. |
| Modification of the Biphenyl (B1667301) Linkage | To alter the conformational flexibility of the molecule. | Improved pharmacokinetic properties. |
| Introduction of Additional Functional Groups | To create new interaction points with the biological target. | Increased potency and novel biological activities. |
| Bioisosteric Replacement | To replace a functional group with another that has similar physical or chemical properties. | Improved metabolic stability and reduced toxicity. |
In-depth Mechanistic Studies of Biological Activities at a Molecular Level
Understanding the precise mechanism of action of a bioactive compound at the molecular level is fundamental for its development into a therapeutic agent. For this compound and its derivatives, a combination of experimental and computational techniques can provide valuable insights into their biological activities.
Molecular docking is a powerful computational tool used to predict the binding mode of a small molecule to a macromolecular target, such as a protein or nucleic acid. By simulating the interaction between the ligand and the target, researchers can identify key amino acid residues involved in binding and predict the binding affinity. This information can then be used to rationalize the observed biological activity and to guide the design of new derivatives with improved potency. For example, molecular docking studies have been instrumental in understanding the binding of chromone-linked amide derivatives to their target proteins, correlating well with their in vitro cytotoxicity. Similarly, docking studies of 5-trifluoromethoxy-2-indolinones have helped to elucidate their interactions with cholinesterase enzymes.
In addition to computational methods, experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the ligand-target complex. These techniques can confirm the predictions from molecular docking and provide a more complete picture of the molecular interactions.
Applications in Nanotechnology and Targeted Drug Delivery Systems
The unique properties of this compound make it an attractive candidate for applications in nanotechnology and targeted drug delivery. The aniline moiety can be used to synthesize conducting polymers like polyaniline, which have shown promise in various biomedical applications, including biosensors and tissue engineering. researchgate.net
Nanoparticles can be functionalized with molecules like this compound to create targeted drug delivery systems. nih.govresearchgate.net The trifluoromethoxy group can enhance the lipophilicity of the drug, which can improve its encapsulation into nanoparticles and its ability to cross cell membranes. mdpi.com The aniline group can serve as a point of attachment for targeting ligands, such as antibodies or peptides, that can direct the nanoparticles to specific cells or tissues in the body. nih.gov This targeted approach can increase the therapeutic efficacy of the drug while minimizing side effects. hilarispublisher.com
Polyaniline nanoparticles, for instance, have been investigated for their potential in controlled drug delivery. researchgate.net Furthermore, aniline can act as a stabilizer for metal nanoparticles, which can then be used in various biomedical applications. researchgate.net The incorporation of trifluoromethoxylated compounds into nanocarriers is an active area of research, with the goal of developing novel diagnostic and therapeutic agents. nih.gov
| Component of the Molecule | Potential Role | Application |
|---|---|---|
| Aniline/Biphenylamine Core | Polymerization to form conducting polymers; surface functionalization of nanoparticles. researchgate.netresearchgate.net | Biosensors, tissue engineering, attachment of targeting ligands. |
| Trifluoromethoxy Group | Enhances lipophilicity and metabolic stability. mdpi.com | Improved drug loading into nanoparticles, enhanced cellular uptake. |
| Entire Molecule | As a therapeutic agent encapsulated in a nanocarrier or as a functional component of the nanocarrier itself. | Targeted cancer therapy, delivery of drugs across the blood-brain barrier. |
Investigations into Sustainable and Cost-Effective Production Methods
For any chemical compound to be viable for large-scale applications, its production must be both sustainable and cost-effective. Research into the production of this compound is therefore focused on optimizing synthetic routes to improve efficiency and reduce environmental impact.
As mentioned earlier, continuous flow synthesis offers significant advantages over traditional batch processing in terms of efficiency, safety, and scalability. mdpi.com The optimization of a multi-step continuous flow process can be further enhanced through the use of automated systems and machine learning algorithms. Bayesian optimization , for example, is a data-driven approach that can rapidly identify the optimal reaction conditions with a minimal number of experiments, leading to significant savings in time and resources.
The development of low-cost trifluoromethylation and trifluoromethoxylation reagents is another critical area of research. Trifluoroacetic acid, an inexpensive and readily available chemical, is being explored as a source of trifluoromethyl groups, although its practical use is currently limited by the need for harsh reaction conditions. Innovations in this area could dramatically reduce the cost of synthesizing trifluoromethoxy-containing compounds like this compound.
Q & A
Q. What are the optimized synthetic routes for 2-[2-(trifluoromethoxy)phenyl]aniline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common synthesis involves coupling reactions using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. For example, 2-phenylacetic acid reacts with 2-(trifluoromethoxy)aniline in anhydrous dichloromethane under inert conditions . Key parameters include:
- Catalyst ratio : EDCI (1.3 eq.) and DMAP (0.3 eq.) to minimize side reactions.
- Temperature : Room temperature (20–25°C) to prevent decomposition of the trifluoromethoxy group.
- Purification : Column chromatography using silica gel with ethyl acetate/hexane (1:4 v/v) to isolate the product.
Yield optimization requires strict moisture control and inert gas purging to avoid hydrolysis of intermediates.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to assess purity (>95%). Structural confirmation requires:
- NMR : <sup>1</sup>H NMR (CDCl₃) should show aromatic protons at δ 6.8–7.5 ppm and a singlet for the -NH₂ group at δ 4.2 ppm. <sup>19</sup>F NMR typically exhibits a triplet for the trifluoromethoxy group at δ -58 ppm .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 233.1 [M+H]<sup>+</sup> .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture. Store under argon at –20°C in amber glass vials. Periodic stability testing via TLC (thin-layer chromatography) is recommended to detect decomposition products, such as oxidized amines or hydrolyzed trifluoromethoxy derivatives .
Advanced Research Questions
Q. How does the electronic effect of the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The -OCF₃ group is a strong electron-withdrawing meta-director, which reduces electron density on the aromatic ring. This facilitates electrophilic substitution at the para position relative to the amino group. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via <sup>19</sup>F NMR to confirm retention of the trifluoromethoxy group .
Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) often arise from impurities or solvent interactions. Steps to address this:
- Reproducibility : Ensure batch-to-batch consistency via HPLC and <sup>19</sup>F NMR.
- Solvent Screening : Test activity in polar (DMSO) vs. nonpolar (toluene) solvents to identify solvent-dependent effects.
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of pure vs. impure samples to target proteins .
Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal charge distribution and Fukui indices. The amino group donates electron density to the ring, while -OCF₃ withdraws it, directing electrophiles to the C4 position (para to -NH₂). Validate predictions experimentally via nitration (HNO₃/H₂SO₄) and analyze products by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
